Protac ptpn2 degrader-1

PTPN2 Degradation PROTAC Pharmacology Cancer Immunotherapy

PROTAC PTPN2 degrader-1 (Compound Example is a synthetic heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) via the ubiquitin-proteasome system. It is a CRBN-recruiting degrader with a molecular formula of C33H27FN6O8S, a molecular weight of 686.67 g/mol, and is typically supplied with >98% purity.

Molecular Formula C33H27FN6O8S
Molecular Weight 686.7 g/mol
Cat. No. B15542569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtac ptpn2 degrader-1
Molecular FormulaC33H27FN6O8S
Molecular Weight686.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H27FN6O8S/c1-38-25-14-19(6-9-23(25)40(33(38)46)24-10-11-27(42)36-32(24)45)18-4-2-17(3-5-18)12-28(43)35-21-7-8-22-20(13-21)15-26(41)31(30(22)34)39-16-29(44)37-49(39,47)48/h2-9,13-15,24,41H,10-12,16H2,1H3,(H,35,43)(H,37,44)(H,36,42,45)
InChIKeySVEZXFBVLPICRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC PTPN2 Degrader-1: A Patent-Disclosed PTPN2 Degrader for Targeted Protein Degradation in Cancer and Metabolic Disease Research


PROTAC PTPN2 degrader-1 (Compound Example 77) is a synthetic heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) via the ubiquitin-proteasome system. It is a CRBN-recruiting degrader with a molecular formula of C33H27FN6O8S, a molecular weight of 686.67 g/mol, and is typically supplied with >98% purity [1]. The compound was originally disclosed in patent WO2021127586A1 and is offered by multiple vendors as a research tool for studying PTPN2 biology in cancer and metabolic diseases [2]. Unlike small-molecule inhibitors which only block catalytic activity, this degrader eliminates the entire PTPN2 protein, potentially offering a distinct pharmacological profile [3].

Why PTPN2-Targeting PROTACs Are Not Interchangeable: Key Differentiators for PROTAC PTPN2 Degrader-1


The PTPN2-targeting PROTAC landscape is not a commodity market; profound differences in degradation potency, subtype selectivity, and recruited E3 ligase render these molecules non-substitutable. For instance, TP1L exhibits high potency (DC50 ~35.8 nM) and >110-fold selectivity over PTP1B, while PVD-06 shows a distinct potency profile (DC50 ~217 nM) and >60-fold selectivity [1]. PROTAC PTPN2 degrader-2 claims sub-50 nM potency but lacks published selectivity data . Substituting one degrader for another without empirical validation introduces critical experimental variables that can confound biological interpretation. The specific linker length, E3 ligase ligand, and target-binding moiety of PROTAC PTPN2 degrader-1 (derived from patent example 77) may result in a unique degradation profile and ternary complex geometry, as evidenced by the distinct co-crystal structures obtained for related PTPN2 PROTACs [2]. The following quantitative evidence elucidates these key differentiating dimensions.

Quantitative Evidence for PROTAC PTPN2 Degrader-1: Comparative Performance Metrics for Scientific Selection


Degradation Potency of PROTAC PTPN2 Degrader-1 vs. PVD-06 and TP1L

PROTAC PTPN2 degrader-1 (Compound Example 77) is a potent degrader of PTPN2, with its activity characterized in the original patent WO2021127586A1 [1]. While a specific DC50 value is not explicitly provided in public vendor datasheets, the compound is described as a 'potent' degrader. For context, its in-class comparator TP1L demonstrates a DC50 of 35.8 nM in Jurkat cells [2], and PVD-06 has a DC50 of 217 nM [3]. The target compound's potency is therefore best classified as 'potent' within the range exhibited by these validated PROTACs, and its exact potency should be empirically determined for specific experimental contexts. The lack of a publicly reported DC50 for this specific compound underscores the importance of experimental validation in the user's own system rather than relying on generalized class-level potency expectations.

PTPN2 Degradation PROTAC Pharmacology Cancer Immunotherapy

Structural and E3 Ligase Differentiation: CRBN-Recruiting PROTAC PTPN2 Degrader-1 vs. VHL-Recruiting PVD-06

PROTAC PTPN2 degrader-1 is a CRBN (cereblon)-recruiting PROTAC, as indicated by the presence of a thalidomide/lenalidomide-derived moiety in its chemical structure [1]. In contrast, PVD-06 utilizes a VHL (von Hippel-Lindau) E3 ligase ligand . This fundamental difference in the hijacked E3 ligase machinery has significant implications. For instance, the choice of E3 ligase influences the achievable ternary complex geometry, degradation kinetics, and cellular context (e.g., CRBN is widely expressed, but its activity can be modulated by IMiD drugs, whereas VHL is more ubiquitously utilized by the cellular oxygen-sensing machinery) [2]. The co-crystal structure of a closely related CRBN-based PTPN2 PROTAC (PDB: 8U0H) reveals a specific binding mode that is distinct from the modeled VHL-PTPN2 ternary complex described for PVD-06 [3]. This structural divergence precludes functional interchangeability.

E3 Ligase PROTAC Design CRBN vs VHL

Comparative Purity and Batch-to-Batch Consistency for PROTAC PTPN2 Degrader-1

PROTAC PTPN2 degrader-1 is supplied with a purity specification of >98%, as indicated by its datasheet [1]. In contrast, the PTPN2 degrader TP1L is reported to have been used in its original characterization study with a purity of ≥95% [2]. While this difference may appear minor, for PROTAC molecules, trace impurities—especially those related to incomplete linker conjugation or residual E3 ligase ligand—can confound biological results by acting as weak agonists/antagonists or affecting solubility. The higher purity specification for PROTAC PTPN2 degrader-1 may reduce the need for in-house purification and contribute to more consistent results across experiments. However, users should note that batch-specific purity can vary by supplier and synthesis route, and independent verification via LC-MS is recommended.

Compound Purity Reproducibility PROTAC QC

Molecular Weight and Physicochemical Properties: Impact on Permeability and Formulation

PROTAC PTPN2 degrader-1 has a molecular weight of 686.67 g/mol [1], which is notably lower than other published PTPN2 PROTACs such as PROTAC PTPN2 degrader-2 (MW ~997.5 g/mol) and TP1L (MW not explicitly reported but estimated >750 g/mol based on structure). While PROTACs generally violate Lipinski's 'Rule of Five', lower molecular weight within the class is a relative advantage that may correlate with improved cellular permeability and oral bioavailability potential [2]. However, this is a class-level inference; the compound's specific permeability coefficient (Papp) or in vivo pharmacokinetic profile has not been publicly reported, and the molecule remains a research tool. The lower molecular weight may also facilitate easier synthesis and potentially reduce cost at larger scales, though this is speculative.

PROTAC Drug-likeness Molecular Weight Permeability

Targeted Research Applications for PROTAC PTPN2 Degrader-1 Based on Differential Evidence


Elucidating CRBN-Dependent PTPN2 Degradation in Cellular Models

PROTAC PTPN2 degrader-1 is the optimal choice for studies explicitly designed to investigate CRBN-mediated degradation of PTPN2. Its use as a CRBN-recruiting degrader, as opposed to VHL-based tools like PVD-06, allows for direct interrogation of the role of the CRBN E3 ligase machinery in PTPN2 regulation [1]. This is particularly relevant in contexts where CRBN activity may be modulated (e.g., by immunomodulatory drugs) or where VHL expression is limited. Researchers can use this compound in conjunction with CRBN knockout or PROTAC-resistant PTPN2 mutants to dissect mechanism.

Comparative Pharmacological Profiling of PTPN2 PROTACs with Distinct E3 Ligase Specificities

Given the fundamental difference in recruited E3 ligase (CRBN for degrader-1 vs. VHL for PVD-06) , this compound serves as an essential comparator in studies aiming to understand how the choice of E3 ligase impacts degradation kinetics, downstream signaling, and functional outcomes in cancer or immune cells. Parallel experiments with both a CRBN-recruiting and a VHL-recruiting degrader are necessary to attribute biological effects specifically to PTPN2 loss rather than to the hijacked E3 ligase pathway.

Functional Studies in PTPN2-Dependent Cancer Cell Lines Requiring High Compound Purity

For experiments requiring high reproducibility and minimal interference from impurities—such as RNA-seq, proteomics, or high-content imaging—the >98% purity specification of PROTAC PTPN2 degrader-1 provides a quality baseline [2]. This is particularly important when performing dose-response curves or when the assay is sensitive to the presence of free E3 ligase ligand (e.g., free thalidomide-like moieties) which can cause off-target degradation. Researchers should verify the purity of the received batch via LC-MS before critical experiments.

Early-Stage Development of PTPN2-Targeted Therapeutics for Cancer Immunotherapy

PROTAC PTPN2 degrader-1, as disclosed in a patent from a commercial entity, represents a foundational chemical tool for validating the therapeutic hypothesis that PTPN2 degradation can enhance anti-tumor immunity [3]. While it is not a clinical candidate, its use in preclinical models (e.g., syngeneic mouse tumor models or CAR-T cell co-cultures) can generate proof-of-concept data to support further medicinal chemistry optimization of this specific chemotype. Its relatively lower molecular weight compared to degrader-2 may also be advantageous in early ADME profiling .

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